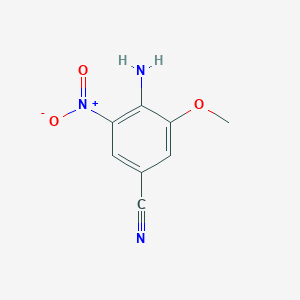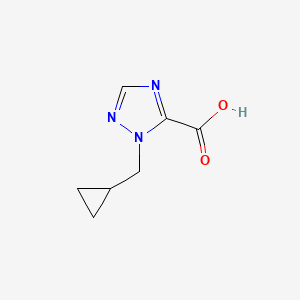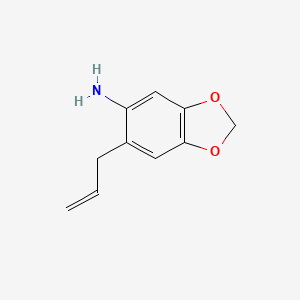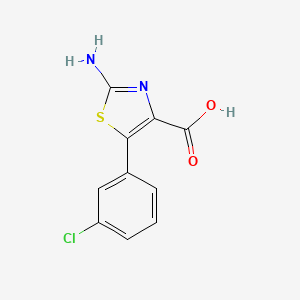
4-Amino-3-methoxy-5-nitrobenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-3-methoxy-5-nitrobenzonitrile is an organic compound with the molecular formula C8H7N3O3 It is a derivative of benzonitrile, characterized by the presence of amino, methoxy, and nitro functional groups on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-methoxy-5-nitrobenzonitrile typically involves the nitration of 4-Amino-3-methoxybenzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent overheating and decomposition of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions: 4-Amino-3-methoxy-5-nitrobenzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The amino group can be oxidized to a nitroso or nitro group under specific conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO) as solvent.
Oxidation: Potassium permanganate, sulfuric acid.
Major Products Formed:
Reduction: 4-Amino-3-methoxy-5-aminobenzonitrile.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Oxidation: 4-Nitroso-3-methoxy-5-nitrobenzonitrile.
科学研究应用
4-Amino-3-methoxy-5-nitrobenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for various chemical reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 4-Amino-3-methoxy-5-nitrobenzonitrile depends on its interaction with specific molecular targets. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to changes in their activity. The presence of the nitro group can facilitate electron transfer reactions, while the amino and methoxy groups can participate in hydrogen bonding and other interactions.
相似化合物的比较
4-Amino-3-nitrobenzonitrile: Lacks the methoxy group, which affects its reactivity and applications.
2-Amino-5-nitrobenzonitrile: Differently substituted, leading to variations in chemical behavior and uses.
4-Amino-2-methoxy-5-nitrobenzonitrile: Similar structure but with different substitution pattern, influencing its properties.
Uniqueness: 4-Amino-3-methoxy-5-nitrobenzonitrile is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring precise reactivity and interactions.
属性
分子式 |
C8H7N3O3 |
|---|---|
分子量 |
193.16 g/mol |
IUPAC 名称 |
4-amino-3-methoxy-5-nitrobenzonitrile |
InChI |
InChI=1S/C8H7N3O3/c1-14-7-3-5(4-9)2-6(8(7)10)11(12)13/h2-3H,10H2,1H3 |
InChI 键 |
INXZSAAMIXUNGI-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1N)[N+](=O)[O-])C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(2,3-Dihydrobenzo[1,4]dioxin-6-yl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B15365481.png)
![2-methoxy-N-[4-(1,3-thiazol-2-ylcarbamoyl)phenyl]benzamide](/img/structure/B15365484.png)
![Benzyl 4-amino-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B15365505.png)









![2-[(2-Chloro-1H-benzimidazol-6-yl)amino]benzoic acid](/img/structure/B15365554.png)
